

# An In-depth Technical Guide to 1-(Isoquinolin-8-YL)ethanone

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## Compound of Interest

Compound Name: 1-(Isoquinolin-8-YL)ethanone

Cat. No.: B1394840

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Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **1-(Isoquinolin-8-YL)ethanone**, a key heterocyclic ketone intermediate. It covers compound identification, physicochemical properties, synthesis methodologies, potential applications in medicinal chemistry, and essential safety protocols. The information herein is synthesized from authoritative chemical databases and peer-reviewed literature to ensure scientific integrity and support advanced research and development activities.

## Compound Identification and Structure

**Chemical Identity:** The compound is systematically identified by its CAS (Chemical Abstracts Service) number, IUPAC name, and common synonyms. Its molecular structure, featuring an isoquinoline ring substituted with an acetyl group at the 8-position, is fundamental to its reactivity and utility.

- CAS Number: 1053655-98-3[1]
- IUPAC Name: **1-(isoquinolin-8-yl)ethanone**
- Synonyms: 8-acetylisquinoline, 1-(isoquinolin-8-yl)ethan-1-one[1]
- Molecular Formula: C<sub>11</sub>H<sub>9</sub>NO[1]
- Canonical SMILES: CC(=O)C1=CC=CC2=CC=NC=C21[1]

## Physicochemical Properties

The physical and chemical properties of **1-(Isoquinolin-8-YL)ethanone** are critical for its handling, reaction setup, and purification. The data presented below has been aggregated from established chemical property databases.

Property	Value	Source
Molecular Weight	171.20 g/mol	[1]
Purity	≥98% (Commercially Available)	[1]
Physical State	Solid (Typical)	
Storage Temperature	Room Temperature	[1]

Note: Experimental data such as melting point, boiling point, and solubility are not consistently reported across public databases and should be determined empirically for specific lots.

## Synthesis and Mechanistic Insights

The isoquinoline scaffold is a privileged structure in medicinal chemistry, and numerous methods for its synthesis and functionalization have been developed.[2][3][4] While a specific, detailed protocol for the direct synthesis of **1-(Isoquinolin-8-YL)ethanone** is not readily available in the searched literature, general methodologies for creating substituted isoquinolines can be adapted.

A plausible synthetic approach involves the functionalization of a pre-existing isoquinoline or 8-substituted isoquinoline precursor. Transition-metal-catalyzed cross-coupling reactions or Friedel-Crafts acylation on an appropriately activated isoquinoline derivative are common strategies in this field.

Conceptual Synthesis Workflow:

A hypothetical synthesis could start from 8-bromoisquinoline, a common building block. A Negishi or Stille cross-coupling reaction with an acetylating agent would be a viable route.

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Caption: Conceptual workflow for the synthesis of **1-(Isoquinolin-8-YL)ethanone**.

Causality in Experimental Design:

- Choice of Catalyst: Palladium catalysts are chosen for their efficiency in forming carbon-carbon bonds in cross-coupling reactions involving aryl halides.<sup>[2]</sup> The choice of ligands (e.g., phosphines) is critical for stabilizing the palladium center and facilitating the catalytic cycle.
- Inert Atmosphere: Such reactions are typically run under an inert atmosphere (e.g., Argon or Nitrogen) to prevent the oxidation of the catalyst and reagents, which would otherwise lead to lower yields and side product formation.
- Purification: Column chromatography is the standard method for purifying organic compounds of this nature. The polarity of the solvent system is optimized to achieve separation of the product from unreacted starting materials and catalyst residues.

## Applications in Research and Drug Development

Isoquinoline and its derivatives are core components in a vast number of natural products and pharmaceutical agents, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and antitumor properties.[2][4][5]

**1-(Isoquinolin-8-yl)ethanone** serves as a valuable building block or intermediate for the synthesis of more complex molecules.[6] The acetyl group is a versatile functional handle that can be manipulated for various chemical transformations:

- Ketone Reduction: Reduction to a secondary alcohol, which can be used in further functionalization.
- Condensation Reactions: The  $\alpha$ -protons are acidic and can participate in aldol or Claisen-type condensation reactions to build larger molecular scaffolds.
- Oxidation: Baeyer-Villiger oxidation to form an ester linkage.
- Amination: Reductive amination to introduce nitrogen-containing functional groups.

The 8-position of the isoquinoline ring is a frequent site of substitution in bioactive molecules. Derivatives of 8-hydroxyquinoline, a related scaffold, are well-known for their metal-chelating properties and are used as antibacterial, antifungal, and neuroprotective agents.[7][8] The ethanone moiety at this position provides a synthetic entry point to explore novel derivatives that could modulate the activity of various biological targets.

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Caption: Role as an intermediate in drug discovery workflows.

## Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for **1-(Isoquinolin-8-YL)ethanone** is not available in the search results, safety precautions can be inferred from related isoquinoline and ketone-containing compounds. General laboratory safety protocols should be strictly followed.

### General Hazard Profile (Inferred):

- Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[9]
- Irritation: Likely to cause skin and serious eye irritation.[9]
- Environmental: May be harmful to aquatic life.[9]

### Recommended Handling Procedures:

- Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a laboratory coat.[10]
- Ventilation: Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[10]
- Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[9][10]

### Storage:

- Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][10]

## Conclusion

**1-(Isoquinolin-8-YL)ethanone**, identified by CAS number 1053655-98-3, is a valuable heterocyclic intermediate for synthetic and medicinal chemistry. Its structure combines the privileged isoquinoline core with a versatile acetyl functional group, opening numerous avenues for the creation of novel and complex molecular architectures. Researchers utilizing this compound should adhere to rigorous safety protocols while exploring its potential in the development of new therapeutic agents and other advanced materials.

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